An In-depth Technical Guide to the Chemical Properties of Cyclohexylidenecyclohexane
An In-depth Technical Guide to the Chemical Properties of Cyclohexylidenecyclohexane
Abstract
Cyclohexylidenecyclohexane, with the chemical formula C₁₂H₂₀, is a disubstituted alkene notable for its unique structural and chemical characteristics. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis methodologies, and reactivity. It is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a building block or reference molecule. The information is presented with detailed experimental protocols, structured data tables for clarity, and graphical representations of key processes to facilitate understanding.
Introduction
Cyclohexylidenecyclohexane, also known as bicyclohexylidene, is an unsaturated hydrocarbon consisting of two cyclohexane rings connected by a double bond. Its molecular structure results in specific stereochemical and electronic properties that influence its reactivity. While not a naturally occurring compound, it serves as a valuable intermediate in organic synthesis. Notably, it is a versatile reactant derived from cyclohexanone and is used in the synthesis of Lomustine, an effective antitumor agent[1][2]. This guide delves into the core chemical attributes of this compound.
Physicochemical and Thermodynamic Properties
The physical and thermodynamic properties of cyclohexylidenecyclohexane have been determined through various experimental and computational methods. These quantitative data are crucial for its application in chemical reactions and for predicting its behavior under different conditions.
Table 1: General and Physical Properties
| Property | Value | Unit | Source |
| Molecular Formula | C₁₂H₂₀ | - | [3][4] |
| Molecular Weight | 164.29 | g/mol | [3][5] |
| Melting Point | 55 | °C | [1][2][6] |
| Boiling Point | 237.6 | °C | [6] |
| 236-237 | °C | [1][2] | |
| Density | 0.934 | g/cm³ | [6] |
| 0.0109 (at 15°C) | g/cm³ | [1][2] | |
| Flash Point | 81.2 | °C | [1][6] |
| Refractive Index | 1.514 | - | [6] |
| Vapor Pressure | 0.1 ± 0.2 (Predicted) | mmHg at 25°C | [6] |
| Octanol/Water Partition Coeff. (logP) | 4.211 | - | [5][6] |
| Water Solubility (log₁₀WS) | -4.49 (Crippen Calculated) | mol/L | [5] |
Table 2: Thermodynamic Properties
| Property | Value | Unit | Source |
| Enthalpy of Formation (ΔfH°gas) | -106.85 (Joback Calculated) | kJ/mol | [5] |
| Gibbs Free Energy of Formation (ΔfG°) | 125.18 (Joback Calculated) | kJ/mol | [5] |
| Enthalpy of Fusion (ΔfusH°) | 8.81 (Joback Calculated) | kJ/mol | [5] |
| Enthalpy of Vaporization (ΔvapH°) | 45.40 (Joback Calculated) | kJ/mol | [5] |
| Ionization Energy (IE) | 8.16 ± 0.02 | eV | [5] |
| Critical Temperature (Tc) | 768.58 (Joback Calculated) | K | [5] |
| Critical Pressure (Pc) | 2805.41 (Joback Calculated) | kPa | [5] |
Spectroscopic Characterization
Spectroscopic data is fundamental for the structural elucidation and identification of cyclohexylidenecyclohexane.
-
¹H NMR Spectroscopy : The proton NMR spectrum of cyclohexylidenecyclohexane is expected to show signals for two main types of protons: the aliphatic protons on the cyclohexane rings and the vinylic protons are absent due to the exocyclic double bond. The aliphatic protons would appear as complex multiplets in the upfield region (typically 1.0-2.5 ppm), similar to cyclohexane itself. The chemical environment of the protons alpha to the double bond would be slightly shifted downfield compared to the other ring protons.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would be characterized by a signal for the sp²-hybridized carbons of the double bond in the downfield region (typically 120-140 ppm). The sp³-hybridized carbons of the cyclohexane rings would appear in the upfield region (typically 20-40 ppm).
-
Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. For cyclohexylidenecyclohexane, the most characteristic absorption would be the C=C stretching vibration, expected around 1650 cm⁻¹. This peak distinguishes it from its saturated analog, bicyclohexyl. Additionally, C-H stretching absorptions for the sp³ hybridized carbons would be observed just below 3000 cm⁻¹.
-
Mass Spectrometry (MS) : In mass spectrometry, cyclohexylidenecyclohexane would exhibit a molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight, 164.29[3]. Fragmentation patterns would likely involve the loss of alkyl fragments from the cyclohexane rings.
Synthesis and Reactivity
Experimental Synthesis Protocols
Several methods for the synthesis of cyclohexylidenecyclohexane have been reported.
Protocol 1: Photochemical Synthesis from Dispiro[5.1.5.1]tetradecane-7,14-dione [7]
This method provides a simple and high-yield route to the target compound.
-
Apparatus : A Hanovia 450-watt immersion photochemical reactor equipped with a side arm for monitoring gas evolution is used.
-
Procedure : a. Dissolve 15 g (0.068 mole) of dispiro[5.1.5.1]tetradecane-7,14-dione in 150 ml of methylene chloride in the reactor. b. Irradiate the solution. Carbon monoxide evolution should begin within a few minutes. c. Continue irradiation for 8–10 hours, or until gas evolution ceases. d. Remove most of the solvent on a steam bath. e. Transfer the residual oil to a sublimator and evacuate the system to remove any remaining methylene chloride. f. Sublime the semisolid residue at 45°C (1 mm) to yield crude cyclohexylidenecyclohexane (approx. 7 g, 63%). g. Recrystallize the product from methanol to obtain the pure compound (approx. 5.5 g).
Protocol 2: Synthesis via Grignard Reaction and Decarboxylation [7]
This multi-step synthesis offers an alternative route.
-
Treat ethyl 1-bromocyclohexanecarboxylate with magnesium in anhydrous ether-benzene.
-
Add cyclohexanone to the reaction mixture to yield ethyl 1-(1-hydroxycyclohexyl)cyclohexanecarboxylate.
-
Perform dehydration and saponification to give 1-(1-cyclohexenyl)cyclohexanecarboxylic acid.
-
Decarboxylate the acid at 195°C to yield cyclohexylidenecyclohexane. The overall yield for this method is reported to be around 8%.[7]
Protocol 3: McMurry Reaction
The McMurry reaction, which involves the reductive coupling of two ketone molecules using a titanium(III) chloride and a reducing agent (like Zn-Cu couple), is a common method for synthesizing alkenes. In this case, two molecules of cyclohexanone are coupled.
References
- 1. lookchem.com [lookchem.com]
- 2. CYCLOHEXYLIDENECYCLOHEXANE | 4233-18-5 [chemicalbook.com]
- 3. Cyclohexylidenecyclohexane | C12H20 | CID 138159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Cyclohexylidenecyclohexane (CAS 4233-18-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
